REACTION_CXSMILES
|
C(OC([N:6]1[C:10]2=[N:11][CH:12]=[CH:13][CH:14]=[C:9]2[C:8]([CH:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]2)=[CH:7]1)=O)C.[OH-].[K+]>C(O)(C)C>[C:24]([O:23][C:21]([N:18]1[CH2:17][CH2:16][CH:15]([C:8]2[C:9]3[C:10](=[N:11][CH:12]=[CH:13][CH:14]=3)[NH:6][CH:7]=2)[CH2:20][CH2:19]1)=[O:22])([CH3:27])([CH3:25])[CH3:26] |f:1.2|
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Name
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3-(1-tert-butoxycarbonyl-piperidin-4-yl)-pyrrolo[2,3-b]pyridine-1-carboxylic acid ethyl ester
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Quantity
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4 g
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Type
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reactant
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Smiles
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C(C)OC(=O)N1C=C(C=2C1=NC=CC2)C2CCN(CC2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 16 hours
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Duration
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16 h
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Type
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DISTILLATION
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Details
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The solvent was distilled off
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Type
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ADDITION
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Details
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cold water was added
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Type
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EXTRACTION
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Details
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This aqueous solution was extracted twice with ethyl acetate
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Type
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WASH
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Details
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The organic phase was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CNC2=NC=CC=C21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |